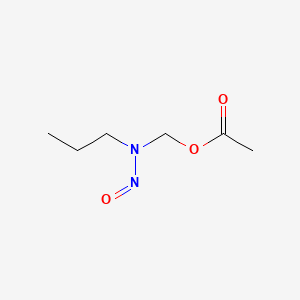

N-Propyl-N-(acetoxymethyl)nitrosamine

Description

Structure

3D Structure

Properties

CAS No. |

66017-91-2 |

|---|---|

Molecular Formula |

C6H12N2O3 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

[nitroso(propyl)amino]methyl acetate |

InChI |

InChI=1S/C6H12N2O3/c1-3-4-8(7-10)5-11-6(2)9/h3-5H2,1-2H3 |

InChI Key |

UNJDFDOOIZHAPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(COC(=O)C)N=O |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Analogues

Methodologies for N-Propyl-N-(acetoxymethyl)nitrosamine Synthesis

The construction of this compound involves the careful introduction of the nitroso group and the acetoxymethyl functional group. Synthetic strategies can be broadly categorized by the sequence and method of these introductions.

A primary and well-established method for the synthesis of N-nitrosamines involves the reaction of a secondary amine precursor with a nitrosating agent. freethinktech.com

Classical Nitrosation : The most common method utilizes the in situ generation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) in an acidic medium. freethinktech.com The secondary amine precursor, in this case, N-propyl-N-(hydroxymethyl)amine, would be reacted with acidified sodium nitrite to yield the corresponding N-propyl-N-(hydroxymethyl)nitrosamine. This intermediate can then be acetylated to form the final product. The general mechanism involves the protonation of nitrous acid, which then reacts with the unprotonated secondary amine.

Alternative Nitrosating Agents : To avoid strongly acidic conditions that might be incompatible with sensitive functional groups, alternative nitrosating agents have been developed. Tert-butyl nitrite (TBN) is an effective reagent for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions, offering a milder route to the nitrosamine (B1359907) product with high yields and straightforward isolation. rsc.org

A general scheme for nitrosation is presented below:

Table 1: General Nitrosation Reaction| Reactant 1 | Reactant 2 | Conditions | Product |

| Secondary Amine (R₂NH) | Nitrosating Agent (e.g., NaNO₂/H⁺, TBN) | Varies (e.g., Acidic, Neutral) | N-Nitrosamine (R₂N-N=O) |

The introduction of the acetoxymethyl group is a key step that stabilizes the α-hydroxy metabolite. This can be achieved before or after the nitrosation step.

Acetylation of an α-Hydroxy Nitrosamine : A common pathway involves the initial synthesis of the N-propyl-N-(hydroxymethyl)nitrosamine intermediate. This α-hydroxy nitrosamine can then be acetylated using standard laboratory reagents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base to yield this compound.

Functional Group Exchange : An alternative strategy involves the synthesis of a nitrosamine with a different leaving group at the α-carbon, followed by nucleophilic substitution with an acetate (B1210297) salt. For instance, research on related compounds has shown that an α-chloroalkylnitrosamine can be prepared and subsequently reacted with silver acetate to introduce the acetoxy group. scispace.com This method of acyl exchange provides a versatile route to the final product. A study detailed the synthesis of ¹⁴C-methylacetoxymethylnitrosamine where ¹⁴C-methylchloromethylnitrosamine was generated as an intermediate and reacted with silver acetate to yield the final labeled product. scispace.com

Synthesis of this compound Analogues

To investigate structure-activity relationships and explore potential therapeutic applications, various analogues of this compound have been designed and synthesized.

A significant class of analogues includes bifunctional nitrosamines, which are designed to interact with biological macromolecules, such as DNA, in multiple ways. These compounds often combine an alkylating function with another reactive or interactive moiety.

Novel N-nitroso-N-(acetoxymethyl)-ω-chloroalkylamines have been synthesized as bifunctional agents. nih.gov These molecules contain the α-acetoxy nitrosamine structure, which acts as an alkylating agent, and a terminal chloroalkyl group, which can also alkylate macromolecules or induce DNA cross-linking. The synthesis of these compounds follows similar principles, starting from an appropriate ω-chloroalkylamine, which is then elaborated to the final bifunctional nitrosamine. The length of the chloroalkyl chain can be varied to modulate the compound's reactivity and biological activity. nih.gov

Another approach involves synthesizing N-nitroso-N-(arylcarbonyloxymethyl)-3-chloropropylamines. In these analogues, the acetoxy group is replaced by a larger arylcarboxyl moiety, which can function as a DNA intercalator, while the chloropropyl group provides a DNA cross-linking function. researchgate.net

Table 2: Examples of Bifunctional Nitrosamine Analogues

| Analogue Class | Key Structural Features | Intended Function |

|---|---|---|

| N-Nitroso-N-(acetoxymethyl)-ω-chloroalkylamines | α-acetoxy nitrosamine + terminal chloroalkyl group | Dual alkylating agent, potential DNA cross-linker |

| N-Nitroso-N-(arylcarbonyloxymethyl)-3-chloropropylamines | Arylcarboxyl group + chloropropyl nitrosamine | DNA intercalation and DNA cross-linking |

To elucidate the metabolic pathways, distribution, and macromolecular binding of this compound, radiolabeled versions of the molecule are indispensable tools. Isotopes such as Carbon-14 (¹⁴C) and Tritium (³H) are commonly incorporated.

The synthetic strategy for radiolabeling depends on the desired position of the label and the availability of labeled precursors. researchgate.net

Labeling the Propyl Group : [¹⁴C]-N-propylamine or [³H]-N-propylamine can be used as the starting material in the synthetic sequence. This would allow researchers to track the fate of the propyl group following metabolic activation and decomposition of the molecule.

Labeling the Acetoxymethyl Group : To trace the leaving group, [¹⁴C]-formaldehyde could be used in the initial step to form the N-(hydroxymethyl) intermediate, which is subsequently nitrosated and acetylated. Alternatively, [¹⁴C]-acetic anhydride could be used in the final acetylation step.

Labeling the Methyl Carbon of the Acetoxy Group : [¹⁴C]-labeled methylamine (B109427) hydrochloride can be used to synthesize the corresponding ¹⁴C-methylacetoxymethylnitrosamine, as demonstrated in the literature for the methyl analogue. scispace.com This specific labeling allows for the investigation of the acetoxy moiety's role and fate.

A general approach for synthesizing isotopically labeled nitrosamines involves the N-alkylation of a protected amine with a labeled alkyl halide, followed by deprotection and nitrosation. nih.gov Such labeled compounds are crucial for quantitative analysis in mechanistic and metabolic studies. nih.govresearchgate.net

Metabolic Biotransformation Pathways and Enzymology of N Propyl N Acetoxymethyl Nitrosamine

α-Hydroxylation Pathway of N-Propyl-N-(acetoxymethyl)nitrosamine

The α-hydroxylation pathway is central to the metabolic activation of this compound. This can occur via two primary mechanisms: direct enzymatic oxidation of the propyl group or hydrolysis of the acetoxymethyl group, which itself represents a stabilized precursor to an α-hydroxy intermediate.

For the n-propyl chain of the molecule, α-hydroxylation is catalyzed by Cytochrome P450 enzymes. nih.govmdpi.com This reaction involves the insertion of an oxygen atom onto the α-carbon of the propyl group, resulting in the formation of N-nitroso-1-hydroxypropyl-propylamine. nih.govmdpi.com This intermediate is highly unstable.

Simultaneously, the acetoxymethyl group on the other side of the nitrosamine (B1359907) makes the compound a model for an already activated nitrosamine. nih.gov The acetoxy group serves as a leaving group, and its removal by hydrolysis leads to the formation of another key intermediate, N-Propyl-N-(hydroxymethyl)nitrosamine. This hydrolysis can be catalyzed by esterase enzymes.

Once formed, the α-hydroxy nitrosamine intermediates are unstable under physiological conditions and undergo spontaneous, non-enzymatic decomposition. nih.govresearchgate.net The decomposition proceeds through the formation of a diazohydroxide intermediate. nih.govmdpi.com For instance, the intermediate formed from the hydroxylation of the propyl group decomposes into propionaldehyde (B47417) and propyl diazohydroxide. nih.govcdc.gov This diazohydroxide is a transient species that can lose a hydroxide (B78521) ion to form a highly electrophilic propyldiazonium ion. nih.govmdpi.com Similarly, the intermediate resulting from the hydrolysis of the acetoxymethyl group yields formaldehyde (B43269) and a methyldiazonium ion. These diazonium ions are potent alkylating agents responsible for the compound's genotoxicity.

A direct consequence of the spontaneous decomposition of α-hydroxy nitrosamine intermediates is the formation of aldehydes. researchgate.net The specific aldehyde produced depends on which alkyl chain undergoes α-hydroxylation.

Propionaldehyde : This aldehyde is formed following the CYP-mediated α-hydroxylation of the n-propyl group and the subsequent breakdown of the resulting unstable intermediate. nih.govmdpi.comcdc.gov

Formaldehyde : This is produced upon the hydrolysis of the acetoxymethyl group and the decomposition of the resulting N-Propyl-N-(hydroxymethyl)nitrosamine. mdpi.com

These aldehyde byproducts are themselves reactive and can contribute to cellular toxicity.

Role of Esterase-Catalyzed Hydrolysis

This compound possesses an ester functional group (the acetoxy group), making it a substrate for cellular esterases. rsc.orgnih.govnih.gov Esterase-catalyzed hydrolysis of the acetoxymethyl group is a significant metabolic activation pathway for this compound. This enzymatic reaction cleaves the ester bond, releasing acetic acid and forming the unstable α-hydroxy intermediate, N-Propyl-N-(hydroxymethyl)nitrosamine. This pathway effectively bypasses the need for initial CYP-mediated oxidation on the methyl side of the molecule, directly generating the precursor to the DNA-alkylating methyldiazonium ion.

Table 1: Metabolic Activation Pathways and Products of this compound

| Metabolic Pathway | Enzyme Family | Initial Intermediate | Key Reactive Species | Aldehyde Byproduct |

| α-Hydroxylation of Propyl Group | Cytochrome P450 (e.g., CYP2E1, CYP2B1) | N-nitroso-1-hydroxypropyl-propylamine | Propyldiazonium ion | Propionaldehyde |

| Hydrolysis of Acetoxymethyl Group | Esterases | N-Propyl-N-(hydroxymethyl)nitrosamine | Methyldiazonium ion | Formaldehyde |

Cytochrome P450 (CYP) Mediated Biotransformation

The Cytochrome P450 enzyme system is paramount in the biotransformation of the n-propyl group of this compound. nih.govfrontiersin.org Studies on the closely related compound N-nitrosodi-n-propylamine (NDPA) have shown that α-hydroxylation of the propyl chain is a primary route for metabolic activation. nih.govmdpi.comcdc.gov This reaction is catalyzed predominantly by CYP isoforms such as CYP2E1 and CYP2B1. nih.govmdpi.com The rate of α-hydroxylation can be influenced by the length of the alkyl chain; for shorter chains like propyl, α-hydroxylation is a major pathway. nih.gov These enzymes introduce an oxygen atom, initiating the cascade that leads to the formation of the propyldiazonium ion. nih.gov

Table 2: Key Enzymes in the Biotransformation of this compound

| Enzyme Family | Specific Isoforms (Examples) | Role in Metabolism | Target Site on Molecule |

| Cytochrome P450 (CYP) | CYP2E1, CYP2B1 | Oxidative α-hydroxylation | n-Propyl group |

| Esterases | Various cellular esterases | Hydrolysis of ester bond | Acetoxymethyl group |

Specific CYP Isoforms Involved (e.g., CYP 2B1, 2E1)

While the initial activation of this compound is esterase-dependent, the subsequent metabolism of the resulting propyl moieties and the metabolism of the parent compound, NDPA, are heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. Studies on NDPA have identified specific isoforms that are key to its metabolic activation.

CYP2B1 and CYP2E1 have been shown to be the primary enzymes involved in the α-hydroxylation of NDPA. nih.govnih.gov

CYP2B1: Induction of this isoform leads to a significant increase in the metabolism of NDPA. nih.govnih.gov Inhibition studies using monoclonal antibodies specific to CYP2B1 have confirmed its substantial contribution to the depropylation of NDPA in liver microsomes from phenobarbital-pretreated rats. nih.gov

CYP2E1: This isoform is particularly efficient at metabolizing nitrosamines with small alkyl chains. oup.comnih.gov Its involvement in NDPA metabolism has been demonstrated in microsomes from pyridine-pretreated rats, and chemical inhibition of CYP2E1 reduces the metabolic activation of NDPA. nih.govnih.gov

As the chain length of symmetrical nitrosodialkylamines increases, the specificity for CYP2E1 decreases, and other isoforms like CYP2A6 and CYP2B family members play a more significant role. oup.comnih.gov For NDPA, both CYP2B1 and CYP2E1 are considered major contributors to its bioactivation. nih.gov Therefore, these isoforms are also critical in the further processing of intermediates generated from this compound.

Kinetics of Enzymatic Reactions

Specific kinetic parameters for the esterase-mediated hydrolysis of this compound are not extensively detailed in the available literature. However, the kinetics of the subsequent CYP-mediated reactions can be inferred from studies on the parent compound, NDPA.

Studies with various CYP isoforms have shown that the substrate specificity is highly dependent on the geometric configuration of the enzyme's active site. oup.com CYP2E1, for instance, has a compact active site that favorably accommodates small molecules like N-nitrosodimethylamine (NDMA). oup.com As the alkyl chains become longer, as in NDPA, the compound may be more efficiently metabolized by other isoforms with larger active sites, such as CYP2B1. nih.gov The induction of CYP2E1 has been shown to increase the alkylation of DNA and RNA by NDPA, though to a lesser extent than with NDMA, suggesting differences in the kinetic favorability of the reactions. nih.gov

| Nitrosamine | Primary CYP Isoform(s) | General Kinetic Observation |

|---|---|---|

| N-Nitrosodimethylamine (NDMA) | CYP2E1 | High affinity and metabolic rate by CYP2E1. oup.comnih.gov |

| N-Nitrosodiethylamine (NDEA) | CYP2E1, CYP2A6 | Metabolized by multiple CYPs; contribution of CYP2A6 increases. nih.gov |

| N-Nitrosodipropylamine (NDPA) | CYP2B1, CYP2E1, CYP2A6 | Metabolic efficiency per mole of P450 decreases with chain length; multiple CYPs involved. oup.comnih.gov |

Comparative Analysis of Metabolic Pathways with Related Nitrosamines (e.g., N-nitroso-N-acetoxymethyl-N-2-oxopropylamine)

A comparative analysis of the metabolic pathways of this compound with other α-acetoxy nitrosamines reveals both similarities in the initial activation step and crucial differences in the ultimate reactive intermediates formed. A key compound for comparison is N-nitroso-N-acetoxymethyl-N-2-oxopropylamine (NAMOPA). nih.gov

Initial Activation: Both this compound and NAMOPA are stable precursor compounds that require an initial enzymatic hydrolysis step to become activated. nih.gov This reaction is catalyzed by non-specific esterases that cleave the acetoxy group, releasing an unstable α-hydroxy nitrosamine intermediate and acetic acid. nih.gov

Intermediate Decomposition and Reactive Species: The critical difference lies in the decomposition of the α-hydroxy intermediate.

For this compound, the resulting N-nitroso-N-(1-hydroxypropyl)-N-propylamine decomposes to form a propyldiazonium ion , which acts as a propylating agent. cdc.gov

For NAMOPA, the enzymatic hydrolysis yields an intermediate, 2-oxopropyldiazotate. This intermediate undergoes a unique intramolecular rearrangement, collapsing to form acetate (B1210297) and diazomethane , a potent methylating agent. nih.govnih.gov This mechanism explains how a nitrosamine with propyl and oxopropyl groups can ultimately lead to the methylation of DNA, forming adducts such as O6-methylguanine and 7-methylguanine (B141273). nih.gov

This comparison highlights how structural differences in the alkyl chains of nitrosamines, specifically the presence of a β-keto group in NAMOPA, can fundamentally alter the decomposition pathway and the nature of the ultimate carcinogenic electrophile. nih.govnih.gov

| Feature | This compound | N-nitroso-N-acetoxymethyl-N-2-oxopropylamine (NAMOPA) |

|---|---|---|

| Activation Enzyme | Esterase | Esterase nih.gov |

| Initial Product | N-nitroso-N-(1-hydroxypropyl)-N-propylamine | 2-oxopropyldiazotate nih.gov |

| Ultimate Electrophile | Propyldiazonium ion | Diazomethane (via intramolecular rearrangement) nih.gov |

| Type of Alkylating Agent | Propylating | Methylating nih.gov |

Denitrosation as a Biotransformation Pathway

Denitrosation represents an alternative metabolic pathway for nitrosamines that is generally considered a detoxification route. This process involves the cleavage of the N-N=O bond, releasing nitric oxide (NO) and yielding the corresponding secondary amine. acs.org This pathway competes with the bioactivation pathway of α-hydroxylation.

Denitrosation can occur through several mechanisms:

Enzymatic Denitrosation: Cytochrome P450 enzymes can catalyze the denitrosation of nitrosamines. For example, the denitrosation of NDMA has been observed in liver microsomes, leading to the formation of methylamine (B109427) and formaldehyde. nih.govcdc.gov This reaction is considered a detoxification pathway as it prevents the formation of DNA-alkylating diazonium ions. nih.gov

Protolytic Denitrosation: In acidic conditions, the nitrosamine can be protonated, making it susceptible to nucleophilic attack that cleaves the N-N bond. acs.org This reaction can be accelerated by nucleophiles such as thiols (e.g., glutathione), bromide, or thiocyanate. acs.org

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Alkylation and Adduct Formation by N-Propyl-N-(acetoxymethyl)nitrosamine and its Metabolites

The n-propyldiazonium ion generated from the decomposition of this compound is a potent electrophile that readily attacks nucleophilic centers in DNA. This process, known as alkylation, results in the formation of covalent adducts, which are structural modifications to the DNA that can disrupt its normal function and integrity. nih.gov Research on related propylating agents provides a clear model for the types of DNA damage induced. nih.gov

The interaction of the n-propyldiazonium ion with DNA leads to the formation of several distinct propylated base adducts. Studies using N-propyl-N-nitrosourea (PNU), which also generates a propylating electrophile, have identified 7-n-propylguanine (B11905420) as a major reaction product and O6-n-propylguanine as another significant adduct. Other minor adducts, such as 3-n-propyladenine, are also formed. The alkylation primarily occurs via a bimolecular (SN2-type) reaction mechanism, directly transferring the n-propyl group to the DNA base. nih.gov

Interestingly, while the primary alkylating species is a propyl group, evidence from the metabolism of the related compound NDPA shows that methyl adducts can also be formed. hesiglobal.org This occurs through a secondary metabolic pathway involving β-hydroxylation of the propyl chain, which, after further oxidation and rearrangement, can generate a methyldiazonium ion. hesiglobal.org This secondary pathway could potentially lead to the formation of well-characterized mutagenic lesions such as O6-methylguanine (O6-MeG), 7-methylguanine (B141273) (N7-MeG), and 3-methyladenine (B1666300) (N3-MeA) from a propyl-nitrosamine precursor.

| Adduct Type | Specific Adduct | Formation Pathway | Significance |

|---|---|---|---|

| Propyl Adducts | 7-n-propylguanine (N7-PrG) | Direct alkylation by n-propyldiazonium ion | Major adduct; can lead to depurination and AP sites. |

| Propyl Adducts | O6-n-propylguanine (O6-PrG) | Direct alkylation by n-propyldiazonium ion | Highly mutagenic; mispairs with thymine (B56734) during replication. |

| Propyl Adducts | 3-n-propyladenine (N3-PrA) | Direct alkylation by n-propyldiazonium ion | Minor adduct; can block DNA replication. |

| Methyl Adducts | O6-methylguanine (O6-MeG) | Secondary metabolism (β-hydroxylation pathway) | Highly mutagenic lesion. |

| Methyl Adducts | 7-methylguanine (N7-MeG) | Secondary metabolism (β-hydroxylation pathway) | Major methyl adduct; can lead to depurination. |

| Methyl Adducts | 3-methyladenine (N3-MeA) | Secondary metabolism (β-hydroxylation pathway) | Replication-blocking lesion. |

DNA interstrand cross-links (ICLs) are highly cytotoxic lesions that covalently link the two opposing strands of the DNA double helix, thereby blocking essential processes like replication and transcription. nih.gov One of the decomposition products of this compound is propionaldehyde (B47417). mdpi.comhesiglobal.org Aldehydes are known to be reactive towards DNA and can induce both DNA-protein cross-links and, in some cases, interstrand cross-links. nih.govresearchgate.net

The mechanism often involves the reaction of the aldehyde with the exocyclic amino groups of DNA bases, particularly guanine (B1146940). researchgate.netscispace.com While propionaldehyde is a much less potent cross-linking agent than formaldehyde (B43269) (a metabolite of N-nitrosodimethylamine), it has been shown to be capable of inducing cross-links, though at significantly higher concentrations. nih.gov The formation of ICLs by propionaldehyde is considered a possible, but likely minor, pathway of DNA damage compared to the direct alkylation by the n-propyldiazonium ion.

The formation of DNA adducts has a significant impact on the structural integrity of the genome. The N7 position of guanine is the most frequent site of alkylation. mdpi.com The formation of N7-propylguanine introduces a positive charge on the imidazole (B134444) ring, which destabilizes the N-glycosidic bond connecting the base to the deoxyribose sugar. This weakening can lead to the spontaneous cleavage of the bond and the release of the alkylated base, a process called depurination.

This event leaves behind a non-instructive apurinic/apyrimidinic (AP) site in the DNA strand. nih.gov AP sites are a form of DNA damage that can block the progression of DNA polymerase during replication. Furthermore, the cellular machinery that repairs AP sites, primarily the Base Excision Repair pathway, creates a temporary single-strand break in the DNA backbone as part of the repair process. If multiple such events occur in close proximity or if the repair process is overwhelmed, it can lead to DNA fragmentation.

Protein Alkylation and Macromolecular Binding

The reactive electrophiles generated from this compound are not exclusively reactive towards DNA. They can also target other nucleophilic macromolecules within the cell, most notably proteins. creative-proteomics.com Nucleophilic amino acid residues, such as the thiol group of cysteine, the imidazole ring of histidine, and the ε-amino group of lysine (B10760008), are susceptible to alkylation by the n-propyldiazonium ion. creative-proteomics.comcreative-proteomics.com This covalent modification can alter the protein's structure, and consequently, its function. Alkylation of critical enzymes, including those involved in DNA repair, could compromise their activity and impair the cell's ability to respond to genetic damage.

Additionally, the metabolite propionaldehyde can mediate the formation of DNA-protein cross-links (DPCs). researchgate.netnih.gov In this process, the aldehyde forms a covalent bridge, typically between a DNA base (like guanine) and a nearby amino acid (like lysine or cysteine) in a protein, such as a histone or a transcription factor. nih.gov These bulky lesions are a severe impediment to DNA metabolic processes.

Cellular Responses to DNA Damage at the Molecular Level (e.g., DNA repair mechanisms and enzyme interactions)

Cells have evolved a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA alkylation. nih.gov The specific pathway employed depends on the type and location of the DNA adduct.

Direct Reversal: The highly mutagenic O6-n-propylguanine adduct is primarily repaired by the enzyme O6-alkylguanine-DNA alkyltransferase (MGMT). nih.gov This protein acts as a suicide enzyme, transferring the n-propyl group from the guanine base directly to one of its own cysteine residues. This action restores the correct structure of guanine in a single step but inactivates the MGMT protein, which is then targeted for degradation. nih.gov MGMT is more efficient at repairing smaller alkyl groups but retains activity towards propyl and larger adducts. nih.gov

Base Excision Repair (BER): This is the principal pathway for the removal of N7-propylguanine and N3-propyladenine. nih.gov The process is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG, also known as AAG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond. This creates an AP site, which is then processed by AP endonuclease (APE1), DNA polymerase, and DNA ligase to restore the original DNA sequence. nih.govoup.com

Nucleotide Excision Repair (NER): While BER is the main pathway for smaller N-alkylation adducts, the NER pathway can also be involved, particularly for bulkier lesions that distort the DNA helix. nih.gov Some studies suggest that NER can act as a backup system or cooperate with MGMT in the repair of certain O6-alkylguanine adducts. nih.gov

The interplay between these repair pathways is critical for maintaining genomic stability. The efficiency and capacity of these enzymatic systems, particularly MGMT, are key determinants of cellular susceptibility to the mutagenic effects of alkylating agents. nih.gov

| DNA Lesion | Primary Repair Pathway | Key Enzymes/Proteins | Mechanism of Action |

|---|---|---|---|

| O6-n-propylguanine | Direct Reversal | O6-Alkylguanine-DNA Alkyltransferase (MGMT) | Direct transfer of the propyl group from DNA to the protein. |

| 7-n-propylguanine | Base Excision Repair (BER) | DNA Glycosylase (e.g., MPG/AAG), APE1, DNA Polymerase, DNA Ligase | Excision of the damaged base followed by repair of the resulting AP site. |

| 3-n-propyladenine | Base Excision Repair (BER) | DNA Glycosylase (e.g., MPG/AAG), APE1, DNA Polymerase, DNA Ligase | Excision of the damaged base followed by repair of the resulting AP site. |

| DNA Interstrand Cross-links | Multiple (NER, Homologous Recombination) | NER proteins (e.g., XPF-ERCC1), Recombination proteins (e.g., BRCA1/2) | Complex process involving incision, unhooking, and recombinational repair. |

Structure Activity Relationships Sar in Mechanistic Context

Elucidating Mechanistic Contributions of Structural Features

N-Propyl-N-(acetoxymethyl)nitrosamine is a classic example of a direct-acting alkylating agent, a characteristic conferred by the acetoxy group positioned on the α-carbon of the methyl substituent. Unlike most simple dialkylnitrosamines, which require metabolic activation via cytochrome P450-mediated α-hydroxylation to exert their carcinogenic effects, α-acetoxy nitrosamines are designed to mimic this activated state. nih.govnih.govnih.gov The decomposition of these compounds generates a reactive electrophile capable of alkylating nucleophilic sites on DNA bases. nih.gov

The key structural features contributing to its mechanism of action are:

The N-Nitroso Group (-N-N=O): This functional group is fundamental to the chemistry of all nitrosamines.

The n-Propyl Group: This alkyl chain influences the compound's physicochemical properties, such as lipophilicity. Upon chemical decomposition, it can potentially lead to the formation of a propyl-diazonium ion, although the alternative pathway is typically favored.

The Acetoxymethyl Group [-CH2OC(O)CH3]: This is the most critical feature for its direct-acting nature. The acetoxy moiety is an effective leaving group. Its departure is the key step in the generation of the ultimate reactive species without enzymatic processing. This allows the compound to act as a powerful tool in mechanistic studies to probe the events that follow metabolic activation. nih.govnih.gov

Influence of α-Carbon Substitution on Reactivity and Alkylating Efficacy

Substitution at the α-carbon is a primary determinant of N-nitrosamine potency. For nitrosamines that require metabolic activation, increasing the steric bulk at the α-carbon (e.g., replacing hydrogen with alkyl groups) generally inhibits the rate of enzymatic α-hydroxylation, thereby reducing carcinogenic potency.

However, in this compound, the substitution is not a hindrance but the source of its reactivity. The acetoxy group is not merely a steric feature but a functional leaving group. The compound's reactivity stems from the spontaneous, non-enzymatic loss of the acetate (B1210297) anion to generate a highly electrophilic intermediate, which then alkylates DNA. nih.gov

Research comparing a series of N-alkyl-N-(acetoxymethyl)nitrosamines, where the alkyl group was varied from methyl to butyl, has provided insights into how the non-reacting alkyl chain influences biological activity. A study in F-344 rats demonstrated that these compounds possess both local and systemic carcinogenicity. nih.govdntb.gov.ua While all tested compounds induced subcutaneous tumors at the injection site, the incidence of systemic tumors in the lung and thyroid was highest for the methyl derivative and decreased as the length of the other alkyl chain increased. nih.gov This suggests that while the acetoxymethyl group drives the direct alkylating activity, the other alkyl substituent plays a role in the distribution and potency of the systemic effects.

| Compound | Alkyl Group | Effect on Systemic Tumor Incidence (Lung, Thyroid) |

|---|---|---|

| N-Methyl-N-(acetoxymethyl)nitrosamine (MAMN) | Methyl | Highest Incidence |

| N-Ethyl-N-(acetoxymethyl)nitrosamine (EAMN) | Ethyl | Decreased Incidence |

| This compound (PAMN) | Propyl | Further Decreased Incidence |

| N-Butyl-N-(acetoxymethyl)nitrosamine (BAMN) | Butyl | Lowest Incidence |

Role of Electron-Withdrawing Groups on Nitrosamine (B1359907) Activity

The electronic properties of substituents play a crucial role in the activity of nitrosamines. Generally, the presence of electron-withdrawing groups (EWGs) on the β-carbon of the alkyl chain tends to decrease carcinogenic potency by making the enzymatic α-hydroxylation less favorable.

In the case of this compound, the EWG (the acetoxy group) is located directly on the α-carbon. Here, its electronic effect is fundamental to the compound's direct-acting mechanism. The oxygen atoms in the acetoxy group pull electron density away from the α-carbon, polarizing the C-O bond. This polarization facilitates the heterolytic cleavage of the bond, allowing acetate to act as a good leaving group. This process generates a highly unstable and electrophilic cation, which is the ultimate species responsible for DNA alkylation. Therefore, unlike a β-EWG which deactivates the molecule towards metabolic activation, an α-EWG that can also function as a leaving group is integral to the activation of these direct-acting model compounds.

Development of Mechanistically-Based SAR Models

The development of robust and predictive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is a key goal in toxicology to assess the risk of untested chemicals. nih.goveuropa.euresearchgate.net For N-nitrosamines, these models must account for the multiple events that influence carcinogenic potency, including metabolic activation, the stability of the resulting diazonium ion, and the efficiency of DNA alkylation and repair. fda.gov

Direct-acting compounds like this compound are invaluable in the development of such mechanistically-based models. Because they bypass the complex and often species-specific step of metabolic activation, they allow researchers to isolate and quantify the subsequent steps of transport, decomposition, and DNA interaction. nih.gov

By studying series of α-acetoxy nitrosamines, researchers can:

Validate the underlying mechanism: The potent carcinogenic and mutagenic effects of these compounds strongly support the hypothesis that α-hydroxylation is the critical activation pathway for their parent dialkylnitrosamines. nih.govnih.gov

Parameterize models for intrinsic reactivity: These compounds provide data on the inherent reactivity of the electrophilic intermediates. This information is crucial for building QSAR models that can predict the potency of other nitrosamines once the probability of their metabolic activation is known. nih.govusp.org

De-couple metabolic and post-metabolic events: SAR models can be refined by separating structural features that influence metabolic activation (e.g., steric hindrance at the α-carbon) from those that influence the stability and reactivity of the ultimate carcinogen.

The use of these model compounds helps to build more accurate and mechanistically transparent SAR models, improving the ability to predict the carcinogenic risk of novel or untested N-nitrosamine compounds. fda.gov

| Structural Feature | Effect on Metabolically Activated Nitrosamines | Role in Direct-Acting α-Acetoxy Nitrosamines | Contribution to SAR Models |

|---|---|---|---|

| α-Carbon Steric Hindrance (e.g., Isopropyl group) | Decreases potency by inhibiting metabolic α-hydroxylation. | N/A (metabolism is bypassed). | Used to predict lower potency for bulky nitrosamines. |

| β-Carbon Electron-Withdrawing Group | Generally decreases potency by deactivating molecule towards α-hydroxylation. | May have minor electronic effects but is not the primary driver of reactivity. | Used as a deactivating feature in potency prediction. |

| α-Acetoxy Group | N/A (this is the model for the activated metabolite). | Confers direct-acting alkylating activity by serving as a leaving group. | Provides data on intrinsic reactivity of the ultimate carcinogen, crucial for model parameterization. |

Advanced Analytical Methodologies for Research and Mechanistic Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of a wide range of nitrosamines, including those that are non-volatile or thermally labile. pmda.go.jpuliege.be Its versatility allows for the separation and detection of parent compounds, their metabolites, and related adducts with high sensitivity and specificity. dntb.gov.uaresearchgate.net For a compound like N-Propyl-N-(acetoxymethyl)nitrosamine, LC-MS-based methods are indispensable for tracking its transformation and interaction in biological systems. nih.gov The development of a robust LC-MS method involves careful selection of the chromatographic column, mobile phase composition, and mass spectrometric conditions to achieve optimal separation and detection. researchgate.net

High-Resolution Accurate-Mass (HRAM) mass spectrometry, often utilizing Orbitrap or time-of-flight (TOF) analyzers, is a powerful tool for the structural elucidation of unknown compounds. northwestern.edu In the context of this compound research, HRAMS is critical for identifying novel metabolites and adducts formed in vivo or in vitro. The high resolving power allows for the separation of ions with very similar mass-to-charge ratios (m/z), while high mass accuracy (typically < 5 ppm) enables the confident determination of elemental compositions for precursor and fragment ions. azolifesciences.comresearchgate.net

This capability is paramount when distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. azolifesciences.com By assigning a precise molecular formula to an unknown analyte, HRAMS significantly narrows down the potential structures, facilitating the identification of metabolic products and the sites of adduction on DNA or proteins. researchgate.netthermofisher.com

Table 1: Illustrative HRAMS Parameters for Nitrosamine (B1359907) Metabolite Identification

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Mass Analyzer | Orbitrap, Q-TOF | Provides high resolution and accurate mass measurements. |

| Resolution | > 60,000 FWHM | To resolve target analytes from matrix interferences and distinguish isobaric species. |

| Mass Accuracy | < 5 ppm | Enables confident assignment of elemental composition from measured m/z. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes a broad range of nitrosamine metabolites. |

| Scan Mode | Full Scan MS / dd-MS² (data-dependent MS/MS) | Full scan detects all ions, while dd-MS² automatically fragments significant ions for structural information. |

| Collision Energy | Stepped (e.g., 10-40 eV) | To generate a rich spectrum of fragment ions for structural confirmation. |

For the precise measurement of this compound and its known metabolites, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. dntb.gov.uaresearchgate.net This technique utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. In this setup, the first quadrupole selects a specific precursor ion (e.g., the protonated molecule of the target analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion unique to that precursor.

This two-stage mass filtering dramatically reduces chemical noise and enhances selectivity and sensitivity, allowing for quantification at very low concentrations (ng/mL or ppb levels). restek.comshimadzu.com The development of quantitative methods requires careful optimization of MRM transitions for each analyte and the use of isotopically labeled internal standards to correct for matrix effects and variations in instrument response. sigmaaldrich.com Such methods are characterized by their excellent linearity, precision, and accuracy over a defined concentration range. shimadzu.comthermofisher.com

Table 2: Representative Performance Characteristics of a Quantitative LC-MS/MS Method for Nitrosamines

| Characteristic | Typical Value | Significance |

|---|---|---|

| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | Defines the lowest concentration that can be reliably measured with acceptable precision and accuracy. |

| Linearity (Correlation Coefficient, r²) | > 0.99 | Demonstrates a proportional relationship between instrument response and analyte concentration. sigmaaldrich.com |

| Precision (%RSD) | < 15% | Indicates the closeness of repeated measurements, reflecting method reproducibility. thermofisher.com |

| Accuracy / Recovery (%) | 85 - 115% | Shows the agreement between the measured value and the true value, indicating a lack of systemic error. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile N-nitrosamines. pmda.go.jp Given the potential volatility of this compound or its degradation products, GC-MS offers a valuable analytical approach. Samples are typically introduced via liquid injection or headspace analysis, with the latter being particularly useful for clean matrices. restek.com

For enhanced sensitivity and selectivity, GC is often coupled with tandem mass spectrometry (GC-MS/MS), which operates on the same principle as LC-MS/MS, utilizing MRM to filter out matrix interferences. restek.comshimadzu.com Positive-ion chemical ionization (PCI) can be used as an alternative to standard electron ionization (EI) to reduce fragmentation and increase the abundance of the molecular ion, which can be beneficial for structural confirmation and improving selectivity. kirj.ee The choice of the GC column, typically a mid-polarity column like one containing cyanopropylphenyl polysiloxane, is critical for achieving chromatographic separation from other matrix components. kirj.ee

Table 3: Typical GC-MS/MS Parameters for Volatile Nitrosamine Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 14% cyanopropylphenyl) kirj.ee | Separation of analytes based on volatility and polarity. |

| Injection Mode | Splitless | To transfer the maximum amount of analyte onto the column for trace-level analysis. shimadzu.com |

| Oven Program | Temperature gradient (e.g., 55°C to 260°C) kirj.ee | To elute compounds with a wide range of boiling points. |

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) | EI provides standard, library-searchable spectra; PCI offers softer ionization. |

| MS Analyzer | Triple Quadrupole (QqQ) | Enables highly selective and sensitive analysis using MRM mode. |

| Detection Limit | 0.01 - 5 ppb | Demonstrates the high sensitivity achievable with modern GC-MS/MS systems. restek.comkirj.ee |

Spectroscopic Characterization of Intermediates and Adducts (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of chemical compounds, including reaction intermediates and stable adducts of this compound. While MS techniques provide information on mass and elemental composition, NMR reveals the precise connectivity and spatial arrangement of atoms within a molecule.

A key structural feature of asymmetrical N-nitrosamines is the restricted rotation around the N-N bond, which often leads to the presence of two distinct geometric isomers (Z/E conformers). These isomers can produce separate sets of signals in an NMR spectrum, complicating interpretation. nih.gov Advanced computational methods, such as Density Functional Theory (DFT) calculations, are employed to predict the NMR chemical shifts for each possible isomer. By comparing the experimentally observed spectra with the calculated data, researchers can unambiguously assign the signals to the correct protons and carbons for each conformer and determine the major isomer present. nih.gov This approach would be essential for characterizing the precise structure of this compound and any asymmetrical intermediates or adducts it may form.

Sample Preparation and Extraction Techniques for Complex Matrices

The successful analysis of this compound and its derivatives from complex matrices like biological tissues, plasma, or pharmaceutical formulations is highly dependent on the sample preparation stage. The primary goals of sample preparation are to isolate the analytes of interest from interfering matrix components, concentrate the analytes to detectable levels, and present them in a solvent compatible with the analytical instrument. sciex.comusp.org

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic technique uses an organic solvent, such as dichloromethane, to partition the nitrosamines from an aqueous sample. edqm.eu It is effective but can be labor-intensive and consume significant volumes of solvent.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE. It uses a solid sorbent packed into a cartridge to retain the analytes from the sample matrix. Interfering compounds are washed away, and the purified analytes are then eluted with a small volume of solvent. usp.org This technique is highly effective for both cleanup and concentration.

Ultrasonic Extraction: For solid or semi-solid samples, such as tablets or tissues, ultrasonic extraction with a suitable solvent (e.g., water or methanol) can be used to release the target analytes into the liquid phase before further cleanup. researchgate.net

Filtration: Following extraction, samples are typically centrifuged and filtered through a membrane filter (e.g., 0.22 µm PVDF) to remove particulate matter that could damage the chromatographic system. thermofisher.com

Given the trace levels at which these compounds are often studied, challenges such as analyte loss due to volatility and the potential for artifactual formation of nitrosamines during the sample preparation process must be carefully managed. sciex.comusp.org

Table 4: Comparison of Sample Preparation Techniques for Nitrosamine Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, widely applicable. | High solvent consumption, can be non-selective, labor-intensive. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. | High selectivity, good concentration factor, easily automated. usp.org | Higher cost per sample, requires method development. |

| Ultrasonic Extraction | Use of sound energy to enhance solvent extraction from a solid matrix. | Effective for solid samples, relatively fast. | May require further cleanup steps, potential for analyte degradation. |

| Disposable Pipette Extraction (DPX) | A form of SPE where the sorbent is loosely contained in a pipette tip. | Fast, low solvent usage, reduced matrix effects. researchgate.net | Limited sorbent capacity compared to traditional SPE cartridges. |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies of Reaction Mechanisms and Intermediates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions involving N-nitrosamines. nih.govscispace.com These studies provide a quantitative understanding of reaction energetics, transition states, and the stability of intermediates.

The metabolic activation of many N-nitrosamines is initiated by cytochrome P450 (CYP) mediated α-hydroxylation. nih.gov Quantum chemical calculations have been employed to model this crucial step for various nitrosamines. usp.org These studies typically calculate the activation energies for the abstraction of a hydrogen atom from the α-carbon atoms adjacent to the nitroso group. For N-Propyl-N-(acetoxymethyl)nitrosamine, there are two primary sites for α-hydroxylation: the methylene (B1212753) carbon of the propyl group and the methylene carbon of the acetoxymethyl group.

Computational studies on analogous N-nitrosamines can provide insights into the likely reaction mechanism for this compound. For instance, DFT calculations have been used to investigate the conformational isomers of asymmetrical N-nitrosamines and the rotational barriers of the N-N bond. nih.govresearchgate.net These studies reveal that the stability of different conformers can influence their reactivity.

The subsequent steps following α-hydroxylation involve the spontaneous decomposition of the unstable α-hydroxynitrosamine intermediate. Quantum chemical calculations can model the heterolytic cleavage of the C-N bond, leading to the formation of an aldehyde and a diazonium ion. nih.gov The stability and reactivity of these intermediates are critical in determining the ultimate biological effect of the compound. For this compound, α-hydroxylation at the propyl side would lead to the formation of propanal and a methyl diazonium ion, while hydroxylation at the acetoxymethyl side would yield formaldehyde (B43269) and a propyl diazonium ion. The relative activation barriers for these competing pathways can be predicted using quantum chemical methods.

Table 1: Theoretical Methodologies in Quantum Chemical Studies of N-Nitrosamines

| Methodology | Application | Key Findings from Analogous Systems |

| Density Functional Theory (DFT) | Calculation of reaction energies, activation barriers, and geometries of reactants, transition states, and products. nih.govresearchgate.net | Provides insights into the regioselectivity of α-hydroxylation and the stability of resulting carbocations. scispace.com |

| Ab initio methods | High-accuracy calculations for smaller molecular systems to benchmark DFT results. researchgate.net | Confirms the non-planar structure of some nitrosamines and elucidates electronic properties. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge distribution and electronic structure. researchgate.net | Reveals the partial double bond character of the N-N bond and its influence on rotational barriers. researchgate.net |

Molecular Modeling of this compound Interactions with Biological Macromolecules

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to study the non-covalent interactions between small molecules and biological macromolecules like proteins and DNA. heraldopenaccess.usnih.gov These methods can predict the preferred binding modes and affinities of a ligand within the active site of an enzyme or the groove of a DNA molecule.

Given that the metabolic activation of N-nitrosamines is primarily mediated by cytochrome P450 enzymes, molecular modeling studies have focused on understanding the interactions between various nitrosamines and the active sites of these enzymes. heraldopenaccess.usnih.govmuseu-goeldi.br For this compound, molecular docking could be used to predict its binding orientation within the active site of relevant CYP isoforms, such as CYP2A13 or CYP2E1. heraldopenaccess.usnih.gov The results of such studies can help to rationalize the regioselectivity of its metabolic hydroxylation.

Key interactions that stabilize the binding of nitrosamines to CYP enzymes often involve hydrogen bonds and hydrophobic interactions with active site residues. nih.gov For instance, studies on tobacco-specific nitrosamines have identified specific amino acid residues, like asparagine 297 in CYP2A13, as being crucial for orienting the substrate for catalysis. nih.gov Molecular dynamics simulations can further refine these binding poses and provide insights into the conformational changes of both the ligand and the protein upon binding. heraldopenaccess.usmuseu-goeldi.br

The ultimate carcinogenic effects of N-nitrosamines are attributed to the alkylation of DNA by the reactive diazonium ions or carbocations formed during metabolic activation. nih.govnih.govresearchgate.net Molecular modeling can also be used to investigate the interaction of these reactive electrophiles with DNA. Such studies can help to identify the preferred sites of alkylation on the DNA bases (e.g., the N7 and O6 positions of guanine) and to understand the structural consequences of DNA adduct formation.

Table 2: Key Parameters in Molecular Modeling of N-Nitrosamine Interactions

| Modeling Technique | Biological Macromolecule | Predicted Outcomes |

| Molecular Docking | Cytochrome P450 (CYP) Enzymes | Binding affinity, preferred binding pose, and identification of key interacting residues. heraldopenaccess.us |

| Molecular Dynamics (MD) Simulations | Cytochrome P450 (CYP) Enzymes | Stability of the enzyme-substrate complex, conformational changes, and solvent accessibility. nih.govmuseu-goeldi.br |

| Molecular Docking/MD Simulations | DNA | Preferred sites of alkylation by reactive metabolites and structural perturbations of the DNA double helix. researchgate.netresearchgate.net |

Prediction of Chemical Reactivity and Metabolic Pathways

Computational models can be used to predict the chemical reactivity and potential metabolic pathways of xenobiotics, including N-nitrosamines. nih.govchemrxiv.org These predictive models often utilize quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of known metabolic transformations. chemrxiv.orgchemrxiv.org

For this compound, computational tools can predict the likelihood of various metabolic reactions. The primary metabolic activation pathway for N-nitrosamines is α-hydroxylation, and computational models have been developed to predict the sites of metabolism (SOM) for this reaction. nih.govchemrxiv.org These models consider various molecular descriptors, such as electronic properties, steric factors, and solvent accessibility, to estimate the reactivity of different C-H bonds.

Recent approaches have utilized data on CYP-mediated hydroxylation of a wide range of non-nitrosamine compounds to build more robust models for predicting α-carbon hydroxylation in N-nitrosamines. nih.govchemrxiv.orgresearchgate.net This is particularly useful for novel or less-studied nitrosamines where experimental metabolic data is scarce. Such models could provide a quantitative prediction of the probability of hydroxylation at the propyl versus the acetoxymethyl group of this compound.

Table 3: Computational Approaches for Predicting N-Nitrosamine Metabolism and Reactivity

| Predictive Approach | Focus | Application to this compound |

| Site of Metabolism (SOM) Prediction | Identification of the most likely atoms to undergo metabolic transformation. chemrxiv.org | Predicts the relative likelihood of α-hydroxylation at the propyl and acetoxymethyl positions. |

| Machine Learning Models based on Xenobiotic Metabolism Data | Prediction of α-carbon hydroxylation potential. nih.govchemrxiv.org | Offers a data-driven estimation of the probability of metabolic activation. |

| Quantum Mechanical (QM) Reactivity Models | Calculation of activation energies for competing reaction pathways (e.g., DNA alkylation vs. hydrolysis). nih.govusp.org | Provides a mechanistic basis for predicting the ultimate toxic potential of the reactive intermediates. |

Q & A

Basic: What analytical methods are recommended for detecting trace levels of N-Propyl-N-(acetoxymethyl)nitrosamine in drug substances?

Answer:

Robust analytical methods are critical due to the low acceptable intake limits (e.g., ~1–100 ng/day) mandated by regulatory agencies. High-resolution accurate mass (HRAM) liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for their sensitivity and specificity . Key methodological considerations include:

- Sample preparation : Use of QuEChERS or automated extraction protocols to minimize matrix interference .

- Validation parameters : Limit of detection (LOD) ≤ 0.24 µg/mL and limit of quantification (LOQ) ≤ 0.73 µg/mL, as per ISO 22065 standards .

- Confirmation : HRAM enables structural elucidation via fragmentation patterns, essential for distinguishing isomers or co-eluting impurities .

Basic: How do regulatory agencies determine acceptable intake (AI) limits for nitrosamines like this compound?

Answer:

The FDA employs a two-tiered approach:

Predicted Carcinogenic Potency Categorization Approach (CPCA) : Assigns AI limits based on structural similarity to known carcinogens (e.g., NDMA). For N-Propyl derivatives, default limits may apply if compound-specific data are lacking .

Read-across analysis : Uses surrogate compounds with robust mutagenicity/carcinogenicity data. Surrogates must share structural and reactivity features (e.g., alkyl chain length, acetoxy group stability) .

Regulatory thresholds are updated dynamically; Table 2 in FDA guidance lists compound-specific AIs derived from such analyses .

Advanced: What experimental approaches are used to study the formation kinetics of this compound from precursor amines?

Answer:

Key methodologies include:

- Automated kinetic modeling : Diab et al. (2024) developed an automated system to simulate nitrosation under varying pH, temperature, and nitrite concentrations. This identifies rate-limiting steps (e.g., nucleophilic attack of nitrous acid) .

- pH-controlled studies : Formation rates peak under acidic conditions (pH 2–4), as nitrosating species (H2ONO<sup>+</sup>) are more reactive. Neutral/basic conditions suppress kinetics by 2–3 orders of magnitude .

- Isotopic labeling : <sup>15</sup>N-nitrite tracers quantify nitrosamine yields from tertiary amines, accounting for competing reactions (e.g., hydrolysis of acetoxymethyl groups) .

Advanced: How do structural features of precursor amines influence nitrosation rates to form this compound?

Answer:

- Amine basicity : Less basic amines (pKa < 5) undergo faster nitrosation due to reduced protonation, enhancing nucleophilic attack on nitrosating agents .

- Steric hindrance : Bulky substituents (e.g., acetoxymethyl groups) slow reaction rates. Ashworth et al. (2023) reported a 10-fold decrease in nitrosation for branched vs. linear alkyl chains .

- Leaving group stability : Acetoxymethyl groups hydrolyze to formaldehyde, which may quench nitrosating agents or form secondary adducts, complicating kinetic models .

Methodological: How to design a risk assessment protocol for this compound in active pharmaceutical ingredients (APIs)?

Answer:

A comprehensive protocol includes:

Root cause analysis : Audit raw material suppliers for nitrite/amine cross-contamination risks using EMA-aligned questionnaires .

Computational modeling : Apply QSAR tools to predict nitrosamine formation potential from API degradation pathways (e.g., acid-catalyzed reactions) .

Analytical method suitability testing : Validate LC-HRMS methods for API-specific matrices (e.g., low-polarity solvents) using spiked recovery experiments (85–115% recovery) .

Exposure assessment : Compare detected levels with AI limits, considering worst-case daily intake scenarios .

Advanced: What formulation strategies effectively inhibit this compound formation?

Answer:

- Antioxidants : Ascorbic acid (0.1–1% w/w) scavenges nitrosating agents via redox reactions, reducing nitrosamine yields by >90% .

- pH modulation : Formulate at pH ≥ 6 to deprotonate amines and suppress nitrosation kinetics. Buffering agents (e.g., citrate) stabilize the microenvironment .

- Excipient selection : Avoid nitrite-containing excipients (e.g., crospovidone) and prefer antioxidants like α-tocopherol in solid dosage forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.